molecular formula C32H52O2 B12430400 Sorghumol (acetate)

Sorghumol (acetate)

Cat. No.: B12430400
M. Wt: 468.8 g/mol
InChI Key: WQWTUUFHPFYTRZ-XOCLBAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the study of chemical compounds isolated from living organisms. These substances, known as natural products, exhibit immense structural diversity and are often the source of novel therapeutic agents and other valuable biochemicals. Within this broad domain, Sorghumol (acetate) is classified as a terpenoid, a large and varied class of organic compounds derived from five-carbon isoprene (B109036) units. chemicalbook.com Terpenoids play numerous roles in plant life, acting as hormones, components of essential oils, and defensive agents. researchgate.net Sorghumol (acetate) specifically belongs to the triterpenoids, which are composed of six isoprene units and have a C30 carbon skeleton. researchgate.netnaturalproducts.netnaturalproducts.net

Historical Trajectory of Sorghumol (acetate) Investigation

The investigation of Sorghumol (acetate) has progressed along distinct research avenues. The compound, along with its parent alcohol Sorghumol, was identified in a petroleum ether extract from the roots of Pluchea lanceolata, a plant in the Asteraceae family. derpharmachemica.com Research on extracts from this plant demonstrated anti-inflammatory activity. derpharmachemica.comniscpr.res.in Sorghumol (acetate) has also been isolated from various species of the orchid genus Anoectochilus, such as Anoectochilus roxburghii and Anoectochilus chapaensis, which are used in traditional Chinese medicine. chemfaces.comtandfonline.com

A separate and significant line of inquiry has focused on its role as a plant signaling molecule. It was identified in the root exudates of Sorghum bicolor (sorghum) and characterized as a novel strigolactone. researchgate.net This discovery positioned Sorghumol (acetate) as a germination stimulant for parasitic weeds, particularly Striga and Orobanche species. researchgate.net Subsequent studies have explored the variation of Sorghumol and other strigolactones across different sorghum genotypes, linking their presence to the plant's resistance or susceptibility to parasitic infection. nih.gov

Classification and Structural Considerations within Natural Product Families

Sorghumol (acetate) is chemically classified as a triterpene acetate (B1210297). Its core structure is that of a pentacyclic triterpenoid (B12794562), which places it within the broader category of lipids and lipid-like molecules. naturalproducts.netnaturalproducts.net More specifically, it is categorized under the arborinane and stictane direct parent subclass of triterpenoids. naturalproducts.netnaturalproducts.net

The designation "acetate" indicates that it is an ester derivative of a parent triterpene alcohol, in this case, Sorghumol. An acetate group (-OC(=O)CH₃) is attached to the triterpene skeleton, modifying its chemical properties. biosynth.com Triterpene esters, including acetates, are significant components of plant epidermal waxes and can act as signaling molecules. researchgate.net

Table 1: Chemical Properties of Sorghumol (acetate)

Property Value Source(s)
CAS Number 90582-47-1 naturalproducts.netnaturalproducts.netchemicalbook.com
Molecular Formula C₃₂H₅₂O₂ naturalproducts.netchemicalbook.compharmaffiliates.com
Molecular Weight 468.8 g/mol pharmaffiliates.com
Super Class Lipids and lipid-like molecules naturalproducts.netnaturalproducts.net
Class Prenol lipids naturalproducts.netnaturalproducts.net

| Sub Class | Triterpenoids | naturalproducts.netnaturalproducts.net |

Sorghumol (acetate) co-exists with and is related to other key plant metabolites, sharing biosynthetic origins or functional roles.

Strigolactones: While structurally a triterpenoid, Sorghumol (acetate) also functions as a strigolactone, a class of plant hormones that regulate plant development and mediate interactions with symbiotic and parasitic organisms. researchgate.netnih.gov It was identified as a germination stimulant for the parasitic plants Striga hermonthica and Orobanche minor. researchgate.net In some sorghum cultivars, Sorghumol is a major strigolactone component in root exudates, alongside 5-deoxystrigol (B197688). researchgate.netnih.gov The presence and relative abundance of hydroxylated strigolactones like Sorghumol versus non-hydroxylated ones like 5-deoxystrigol may influence a host plant's resistance to parasitic weeds. nih.gov It has been suggested that Sorghumol may be a biosynthetic precursor to another strigolactone, sorgolactone. researchgate.net

Related Triterpenes: In its natural sources, Sorghumol (acetate) is often found alongside other triterpenes. For instance, in Pluchea lanceolata, it was co-isolated with Sorghumol and boehmerol acetate. derpharmachemica.comniscpr.res.in In studies of Anoectochilus chapaensis, it was found with other triterpenoids such as friedelin (B1674157) and epifriedelanol. tandfonline.com The co-occurrence of these compounds is a common feature in natural product chemistry, reflecting shared biosynthetic pathways originating from the cyclization of 2,3-oxidosqualene. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
5-deoxystrigol
Boehmerol acetate
Epifriedelanol
Friedelin
Moretenol
Neolupenol
Orobanchol
Sorghumol
Sorghumol (acetate)
Sorgolactone
Strigol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1

InChI Key

WQWTUUFHPFYTRZ-XOCLBAIJSA-N

Isomeric SMILES

CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Sorghumol Acetate

Primary Botanical Sources of Sorghumol (acetate)

Current scientific literature points to a few key plant species as the natural producers of Sorghumol acetate (B1210297).

Pluchea lanceolata, a perennial herb belonging to the Asteraceae family, is a significant source of Sorghumol acetate. mindat.orgjddtonline.info This plant, commonly known as Rasna, has been the subject of phytochemical investigations that have successfully isolated Sorghumol acetate from its various parts. mindat.orgjddtonline.info Research has consistently identified this compound among a suite of other terpenes and sterols present in the plant. mindat.org

Sorghumol acetate has also been reported in Kirganelia reticulata, a large shrub from the Euphorbiaceae family. semanticscholar.org Phytochemical screening of this species has revealed the presence of Sorghumol acetate along with other secondary metabolites. semanticscholar.org Kirganelia reticulata is also known by its synonym, Phyllanthus reticulatus. jddtonline.infosemanticscholar.org

While Pluchea lanceolata and Kirganelia reticulata are the most prominently cited sources, the broader distribution of Sorghumol acetate in the plant kingdom is an area of ongoing research. Further studies may reveal its presence in other related or unrelated plant species.

Biospatial and Geobotanical Distribution of Source Organisms

The ecological footprint of Sorghumol acetate is defined by the geographical spread of its source plants.

Pluchea lanceolata has a disjunct distribution, meaning its native ranges are geographically separate. It is found in parts of Africa, including Senegal, Chad, and Tanzania. mindat.orgkew.org Its Asian distribution spans Iran, Afghanistan, Pakistan, the western Himalayas, and India. mindat.org Within India, it is prevalent in the Indo-Gangetic plains, specifically in states such as Punjab, Rajasthan, Gujarat, and across the upper Gangetic plains. vikaspedia.inresearchgate.net This plant typically thrives in open, waste lands and can tolerate sandy and saline soil conditions in areas with low rainfall. vikaspedia.in

Kirganelia reticulata exhibits a widespread distribution across the Old World tropics. prota4u.org Its native range extends from tropical Africa across to India, China, and Southeast Asia, reaching as far south as northern Australia. prota4u.org It has also been introduced to the West Indies. prota4u.org This adaptable shrub grows in hedges, wastelands, and forests, indicating its ability to colonize a variety of habitats. semanticscholar.org In India, it is found throughout the country, from the plains to elevations of up to 800 meters, in various states including Andhra Pradesh, Karnataka, Kerala, Maharashtra, Odisha, Tamil Nadu, and many others. jddtonline.infoiisc.ac.in

Table 1: Botanical Sources of Sorghumol (acetate)

Plant Species Family Common Name(s)
Pluchea lanceolata Asteraceae Rasna, Rasana

Table 2: Geobotanical Distribution of Source Organisms

Plant Species Native Continents/Regions Specific Countries/Indian States Habitat Preferences
Pluchea lanceolata Africa, Asia Senegal, Chad, Tanzania, Iran, Afghanistan, Pakistan, Western Himalayas, India (Punjab, Rajasthan, Gujarat, Upper Gangetic plains) Open waste lands, sandy and saline soils, low rainfall areas

Isolation and Purification Methodologies for Sorghumol Acetate

Extraction Protocols from Plant Biomass

The initial step in isolating Sorghumol (acetate) involves its extraction from the plant matrix, typically dried and ground sorghum leaves, stems, or grains. The choice of extraction protocol is critical for maximizing the yield and purity of the crude extract.

Solvent-Based Extraction Optimization

Solvent-based extraction is a fundamental technique that relies on the principle of "like dissolves like." The selection of an appropriate solvent system is paramount for the efficient extraction of target compounds. For triterpenoid (B12794562) acetates, which are moderately polar, various organic solvents and their aqueous mixtures are commonly evaluated to find the optimal system.

Research into the extraction of phytochemicals from Sorghum bicolor has demonstrated the differential efficacy of various solvents. Factors such as solvent polarity, extraction time, temperature, and the ratio of solvent to solid biomass are optimized to enhance the recovery of the target compound. For instance, studies on extracting phenolic compounds from sorghum have shown that aqueous mixtures of acetone or methanol (B129727) can be more effective than their absolute counterparts. While not specific to Sorghumol (acetate), these findings illustrate the importance of methodical solvent selection. Optimization often involves comparing the yield of total extractables or the concentration of a target class of compounds across different solvent systems.

Table 1: Illustrative Example of Solvent Effects on Phytochemical Extraction Yield from Sorghum

Solvent System Relative Polarity Typical Target Compounds Average Extraction Yield (%)
Hexane Low Lipids, Waxes, Non-polar compounds 2-5%
Ethyl Acetate (B1210297) Medium Triterpenoids, Flavonoid aglycones 3-7%
80% Acetone (aq) High Phenolic acids, Flavonoids, Tannins 10-18%
80% Methanol (aq) High Phenolic acids, Flavonoids, Saponins 8-15%

Note: This table is illustrative and compiles typical data for phytochemical extraction from plant biomass to demonstrate the principle of solvent optimization.

Sequential Extraction Strategies

To reduce the complexity of the crude extract and achieve a preliminary fractionation, a sequential extraction strategy is often employed. This method involves extracting the plant biomass with a series of solvents of increasing polarity. The process typically begins with a non-polar solvent, such as hexane, to remove lipids and waxes. The biomass is then subsequently extracted with solvents of intermediate polarity, like ethyl acetate or dichloromethane, which would be expected to extract triterpenoid acetates. Finally, a highly polar solvent, such as methanol or an ethanol/water mixture, is used to extract polar compounds like glycosides and phenolic acids.

This systematic approach provides a rough separation of compounds based on their polarity, enriching the target compound in a specific fraction. For example, a standard sequence for isolating a moderately polar compound like Sorghumol (acetate) would involve:

Defatting: Initial extraction with hexane to remove oils and fats.

Target Extraction: Subsequent extraction of the residue with ethyl acetate. This fraction would be enriched with triterpenoids, sterols, and their acetates.

Polar Extraction: Final extraction with methanol to remove highly polar constituents.

The ethyl acetate fraction would then be carried forward for further chromatographic purification.

Chromatographic Separation Techniques

Following extraction, the enriched fraction containing Sorghumol (acetate) requires further purification using various chromatographic techniques. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography Approaches

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from plant extracts. The crude or sequentially extracted fraction is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

For the separation of triterpenoid acetates, normal-phase column chromatography using silica gel is common. The separation is based on polarity; less polar compounds elute from the column faster, while more polar compounds are retained longer. A gradient elution method, where the polarity of the mobile phase is gradually increased, is often used to effectively separate the components. For instance, the elution might start with a non-polar solvent like hexane, with increasing amounts of a more polar solvent like ethyl acetate being added over time. Fractions are collected sequentially and monitored by Thin Layer Chromatography to identify those containing the target compound.

Thin Layer Chromatography (TLC) Applications in Fractionation

Thin Layer Chromatography (TLC) is an essential analytical tool used throughout the isolation process. It is employed to:

Analyze the complexity of the crude extract.

Determine the optimal solvent system (mobile phase) for column chromatography.

Monitor the fractions collected from the column to identify those containing the target compound.

Assess the purity of the isolated compound.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a chamber containing the mobile phase. The solvent moves up the plate by capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase, resulting in different retardation factors (Rf values). For visualizing compounds, plates can be viewed under UV light or sprayed with staining reagents, such as a vanillin-sulfuric acid solution, which typically produces colored spots for triterpenoids.

Table 2: Example TLC Solvent Systems for Separation of Phytochemicals from Sorghum Extracts

Mobile Phase Composition (v/v) Target Compound Class Stationary Phase
Hexane : Ethyl Acetate (8:2) Triterpenoids, Sterols Silica Gel
Chloroform : Methanol (9:1) Flavonoid Aglycones Silica Gel
Ethyl Acetate : Formic Acid : Water (8:1:1) Phenolic Acids Silica Gel

Note: This table provides examples of mobile phases used for the separation of different classes of compounds commonly found in plant extracts.

Preparative High-Performance Liquid Chromatography (HPLC) Methods

For the final stage of purification, or for separating compounds with very similar properties, Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers significantly higher resolution and efficiency compared to standard column chromatography.

The principle is similar, but it utilizes high pressure to force the mobile phase through a column packed with much smaller particles, leading to superior separation. For a compound like Sorghumol (acetate), a reversed-phase HPLC system is often employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. Elution is typically performed using a gradient program where the proportion of the organic solvent is increased over time, causing compounds to elute in order of increasing hydrophobicity. The eluent is monitored by a detector (e.g., UV or mass spectrometry), and the peak corresponding to Sorghumol (acetate) is collected to yield the pure compound.

Advanced Purification and Enrichment Strategies

Following initial isolation, the crude extract containing Sorghumol (acetate) requires further refinement to achieve the high levels of purity necessary for detailed structural elucidation and bioactivity studies. Advanced purification and enrichment strategies are employed to separate the target compound from a complex mixture of structurally similar phytochemicals. While specific detailed research findings on the advanced purification of "Sorghumol (acetate)" are not extensively documented in publicly available scientific literature, general advanced chromatographic techniques applicable to plant-derived acetates and similar compounds can be discussed.

Modern chromatographic techniques offer significant advantages in terms of resolution, speed, and efficiency. High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification. For a compound like Sorghumol (acetate), which is likely to be of medium to low polarity, Reverse-Phase HPLC (RP-HPLC) would be a primary method of choice. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

A typical RP-HPLC protocol for the enrichment of a plant-derived acetate might involve a gradient elution. This process starts with a higher proportion of a polar solvent (like water) in the mobile phase, gradually increasing the proportion of a less polar organic solvent (such as acetonitrile or methanol). This gradient allows for the sequential elution of compounds based on their hydrophobicity, with more polar compounds eluting first, followed by the less polar Sorghumol (acetate). The choice of the stationary phase, typically C18 or C8 bonded silica, and the optimization of the mobile phase gradient are critical for achieving high resolution.

Further enrichment can be achieved using multi-dimensional chromatography. Fractions collected from an initial RP-HPLC separation that show the presence of Sorghumol (acetate) can be subjected to a second, orthogonal chromatographic technique. For instance, Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, could be employed. This change in separation mechanism can effectively resolve impurities that co-eluted with Sorghumol (acetate) in the reverse-phase system.

Preparative HPLC is the subsequent step for obtaining substantial quantities of the purified compound. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate milligrams to grams of highly pure Sorghumol (acetate).

Another powerful technique for the purification of natural products is Counter-Current Chromatography (CCC). CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption and degradation of the sample. In CCC, the sample is partitioned between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through. The choice of the two-phase solvent system is crucial and is tailored to the partition coefficient of the target compound. For a compound like Sorghumol (acetate), a biphasic system such as hexane-ethyl acetate-methanol-water could be optimized to achieve efficient separation.

The purity of the enriched fractions at each stage of the purification process is typically monitored by analytical HPLC coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (MS). The final structure and identity of the purified Sorghumol (acetate) are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

While specific data on the purification of Sorghumol (acetate) is not available, the table below illustrates a hypothetical multi-step purification strategy for a similar plant-derived acetate, demonstrating the expected increase in purity at each stage.

Table 1: Hypothetical Purification Scheme for a Plant-Derived Acetate

Purification StepStationary PhaseMobile Phase/Solvent SystemPurity of Target Compound (%)
Initial Column ChromatographySilica GelHexane:Ethyl Acetate (Gradient)35
Preparative RP-HPLC (Fraction 1)C18Acetonitrile:Water (Gradient)85
Preparative NP-HPLC (Fraction 1.2)Silica GelChloroform:Methanol (Isocratic)95
Counter-Current ChromatographyHexane:Ethyl Acetate:Methanol:Water (4:1:3:2)N/A>98

This table is for illustrative purposes and the actual conditions would need to be empirically determined for Sorghumol (acetate).

Biosynthetic Pathways and Precursors of Sorghumol Acetate

Investigation of Primary Metabolic Origins

The carbon skeleton of Sorghumol (acetate) is assembled from fundamental building blocks derived from primary metabolism. The biosynthesis of its core structure, an alkylresorcinol, is deeply rooted in the acetate-malonate pathway, a major route for the production of fatty acids and polyketides in plants.

Acetate-Mevalonate Pathway Intersections

While the core of Sorghumol (acetate) originates from the acetate-malonate pathway, intersections with the mevalonate (B85504) pathway, a primary route for isoprenoid biosynthesis, are not directly involved in the formation of the alkylresorcinol structure itself. The acetate-mevalonate pathway primarily furnishes five-carbon isoprene (B109036) units, which are the building blocks for a vast array of terpenes and steroids. researchgate.nettandfonline.com The biosynthesis of Sorghumol (acetate), however, relies on the linear extension of a fatty acid chain, a hallmark of the acetate-malonate pathway.

Role of Acetyl-CoA in Biosynthesis

Acetyl-Coenzyme A (Acetyl-CoA) stands as the cornerstone of Sorghumol (acetate) biosynthesis. It serves a dual role as the ultimate precursor for both the starter unit and the extender units in the polyketide synthesis that forms the alkylresorcinol core.

Firstly, through the process of fatty acid synthesis, acetyl-CoA is carboxylated to form malonyl-CoA. Malonyl-CoA then serves as the two-carbon extender unit that is repeatedly added to a growing acyl chain. Secondly, a long-chain fatty acyl-CoA, itself derived from the polymerization of acetyl-CoA units, acts as the starter molecule for the polyketide synthase enzyme. In essence, the entire carbon framework of the Sorghumol moiety can be traced back to acetyl-CoA. nih.gov

Proposed Enzymatic Transformations Leading to Sorghumol (acetate)

The biosynthesis of Sorghumol (acetate) is a multi-step process orchestrated by a series of specific enzymes. While the complete enzymatic cascade for Sorghumol (acetate) is yet to be fully elucidated, research on the closely related compound sorgoleone (B1235758) in Sorghum bicolor provides a robust model.

The key enzyme is an alkylresorcinol synthase (ARS) , a type III polyketide synthase. nih.govnih.govnih.gov This enzyme catalyzes the crucial condensation of a long-chain fatty acyl-CoA starter unit with three molecules of malonyl-CoA. This is followed by cyclization and aromatization to form the characteristic 5-alkylresorcinol ring of Sorghumol.

A critical and yet to be fully characterized step is the acetylation of the Sorghumol hydroxyl group to yield Sorghumol (acetate). This reaction is presumably catalyzed by an acetyltransferase , which would utilize an acetyl donor, most commonly acetyl-CoA, to transfer the acetyl group. The specific acetyltransferase responsible for this transformation in Sorghum has not yet been identified.

Identification and Elucidation of Direct Biosynthetic Precursors

The direct precursors for the biosynthesis of the Sorghumol core are a specific long-chain fatty acyl-CoA and malonyl-CoA. Based on the structure of Sorghumol, which contains a heptadecyl (C17) alkyl chain, the likely fatty acyl-CoA starter unit is stearoyl-CoA (C18:0) , which would undergo a decarboxylation step during the polyketide synthesis process to yield the C17 chain.

The direct precursor for the acetate (B1210297) moiety is acetyl-CoA . The immediate precursor to Sorghumol (acetate) is the unacetylated Sorghumol molecule itself.

Precursor MoleculeRole in Biosynthesis
Acetyl-CoAUltimate precursor for both fatty acyl-CoA and malonyl-CoA; donor for the acetate group.
Malonyl-CoATwo-carbon extender units in the polyketide synthesis of the resorcinol (B1680541) ring.
Stearoyl-CoA (putative)Long-chain fatty acyl-CoA starter unit for the alkylresorcinol synthase.
SorghumolThe direct substrate for the final acetylation step.

Comparative Biosynthetic Studies with Related Natural Products

Significant insights into the biosynthesis of Sorghumol (acetate) can be gleaned from comparative studies with other 5-alkylresorcinols produced by Sorghum, most notably sorgoleone . The biosynthetic pathway of sorgoleone is well-documented and shares the initial steps with that of Sorghumol. nih.govresearchgate.net

Both pathways utilize an alkylresorcinol synthase to form a 5-alkylresorcinol intermediate. oup.com However, the fatty acyl-CoA starter unit for sorgoleone is an unusual 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA, leading to a pentadecatrienyl side chain. nih.gov This contrasts with the likely saturated C18 fatty acyl-CoA precursor for Sorghumol.

Furthermore, the downstream modifications of the alkylresorcinol core differ significantly. While Sorghumol undergoes acetylation, the sorgoleone precursor is subjected to methylation by an O-methyltransferase and subsequent hydroxylation by a cytochrome P450 monooxygenase to form the final benzoquinone structure. researchgate.net These distinct modification pathways highlight the diversification of secondary metabolism in Sorghum to produce a range of structurally related but functionally distinct compounds from a common alkylresorcinol scaffold.

Chemical Synthesis Approaches for Sorghumol Acetate

Total Synthesis Strategies and Methodological Developments

Total synthesis of Sorghumol is a primary goal for organic chemists seeking to provide a reliable supply of the compound, independent of natural isolation. These strategies are often designed for flexibility, allowing for the creation of diverse analogues. A common convergent approach involves the separate synthesis of the ABC-ring core and the D-ring, followed by their coupling.

A cornerstone of strigolactone synthesis, including that of Sorghumol, is the construction of the ABC-tricyclic core. One prominent strategy begins with a substituted phenol (B47542), which serves as the precursor to the A-ring. A key sequence might involve a Michael addition to an α,β-unsaturated aldehyde, followed by an intramolecular aldol-type cyclization to form the B and C rings. The stereochemistry is carefully controlled using chiral auxiliaries or asymmetric catalysis.

Once the ABC-lactone core is established, the final key step is the installation of the D-ring. This is typically achieved by reacting the tricyclic intermediate with a suitable bromobutenolide precursor in the presence of a base. This reaction forms the critical enol ether linkage. The stereoselectivity of this coupling step is a major focus of methodological development, as it determines the configuration at the C-2' position, which defines the natural (+)-Sorghumol isomer.

The table below summarizes key features of representative total synthesis approaches for Sorghumol and closely related strigolactones, highlighting the diversity of strategies employed.

Lead Author/Group (Year)Key Starting MaterialCore Strategy for ABC-RingD-Ring Installation MethodKey Challenge Addressed
Zwanenburg et al.Substituted PhenolIntramolecular etherification and lactonization cascadeBase-mediated coupling with ω-bromo-α,β-unsaturated-γ-lactoneInitial construction of the core strigolactone framework
Uemura, Mori et al.(R)-(-)-CarvoneChiral pool approach; radical cyclizationWittig reaction followed by acid-catalyzed cyclizationAsymmetric synthesis and confirmation of absolute configuration
Tatsuta et al.L-Glutamic acidChiral pool approach; construction from a chiral building blockBase-catalyzed reaction with a bromobutenolideStereocontrolled synthesis from a non-carbohydrate chiral source
Danishefsky et al.Hagemann's ester derivativeCatalytic enantioselective Michael addition; oxidative cleavageBase-mediated coupling with a functionalized butenolideDevelopment of a scalable and enantioselective route

Semisynthesis from Precursor Compounds

Semisynthesis offers an alternative route to Sorghumol, leveraging advanced intermediates that are either naturally abundant or more easily synthesized. This approach can significantly shorten the synthetic sequence compared to a full total synthesis. A prime candidate for a semisynthetic precursor is Carlactone, a biosynthetic intermediate to strigolactones.

The semisynthesis of Sorghumol from Carlactone would involve two primary chemical transformations:

A-ring Aromatization: The cyclohexene (B86901) A-ring of Carlactone must be aromatized to form the phenolic A-ring characteristic of Sorghumol. This can be accomplished through a sequence of oxidation or dehydrogenation reactions.

Hydroxylation: Following aromatization, a hydroxyl group must be installed at the correct position on the newly formed aromatic ring. This can be a challenging regioselective transformation, often requiring directed ortho-metalation or other advanced aromatic functionalization techniques.

While conceptually straightforward, the practical implementation of a semisynthesis from a precursor like Carlactone requires overcoming challenges in regioselectivity and maintaining the integrity of the sensitive enol ether and butenolide functionalities under the required reaction conditions. The primary advantage remains the reduced step count from an advanced, stereochemically defined intermediate.

Chemical Derivatization Studies of Sorghumol

Chemical derivatization of the Sorghumol scaffold is essential for probing its structure-activity relationships (SAR). By systematically modifying specific functional groups and structural motifs, researchers can identify the molecular features critical for its biological functions. These studies rely on the development of robust synthetic methods to access a wide array of analogues.

The synthesis of Sorghumol acetate (B1210297), the eponymous derivative, is a direct and high-yielding transformation. The target of this reaction is the phenolic hydroxyl group located on the A-ring of the Sorghumol molecule. The reaction is a standard esterification (acetylation) procedure.

Reagents: The reaction is typically performed using an acetylating agent such as Acetic anhydride (B1165640) (Ac₂O) or Acetyl chloride (AcCl) .

Conditions: The reaction is carried out in the presence of a non-nucleophilic base, commonly Pyridine or Triethylamine (TEA) , which acts as a catalyst and an acid scavenger. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The solvent is typically an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanism: The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The base deprotonates the resulting intermediate, leading to the formation of the acetate ester and eliminating acetic acid as a byproduct.

This conversion of the phenol to a phenyl acetate ester is generally quantitative and serves as a primary example of A-ring modification.

Beyond simple acetylation, a broad range of analogues has been synthesized to explore the SAR of the Sorghumol scaffold. These modifications target all key regions of the molecule: the A-ring, the C-D ring linker, and the D-ring.

A-Ring Modification: Analogues are created by altering the substitution pattern on the aromatic A-ring. This is often achieved not by modifying Sorghumol itself, but by starting the total synthesis with a differently substituted phenol. For example, analogues lacking the methyl group or possessing alternative alkyl or alkoxy groups have been synthesized to assess the steric and electronic requirements of this region.

C-D Ring Linkage Modification: The enol ether bridge connecting the ABC- and D-rings is a critical feature. Synthetic chemists have explored replacing this oxygen atom with sulfur (to form a thioenol ether) or nitrogen. These are non-trivial modifications that require the development of entirely new coupling strategies, as the standard base-mediated coupling is specific to enolate formation.

D-Ring Replacement: The butenolide D-ring is considered the "active" part of the molecule. Numerous studies have focused on replacing it with alternative structures to probe its role. This includes synthesizing analogues with different lactone ring sizes, saturated lactones, or non-lactone heterocyclic rings like lactams or substituted furans. These syntheses require a custom-made D-ring precursor that can be coupled to the ABC-tricyclic core.

The table below details examples of synthetic modifications made to the Sorghumol scaffold.

Analogue TypeStructural ModificationGeneral Synthetic ApproachRationale for Synthesis
A-Ring AnalogueRemoval or replacement of the methyl group on the A-ring.Total synthesis starting from a correspondingly substituted phenol.To evaluate the role of A-ring substituents in receptor binding.
Stereochemical AnalogueInversion of stereochemistry at C-2' (epimer synthesis).Modification of the D-ring coupling conditions or use of a different D-ring isomer.To determine the importance of the natural stereochemical configuration.
D-Ring MimicReplacement of the butenolide D-ring with a simplified acyclic moiety.Coupling of the ABC-core with a functionalized, non-cyclic precursor.To identify the minimal structural requirements for activity.
Linker AnalogueReplacement of the enol ether oxygen with sulfur (thioether).Development of a novel coupling reaction using a thiolated D-ring precursor.To assess the role of the enol ether bond's geometry and electronic properties.

Structural Elucidation and Advanced Spectroscopic Characterization of Sorghumol Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like triterpenoid (B12794562) acetates. While specific ¹H and ¹³C NMR data for Sorghumol (acetate) are not published, the analysis would follow established principles for this class of compounds.

For a fernane-type triterpenoid acetate (B1210297), the ¹H NMR spectrum would be expected to show a series of overlapping signals in the upfield region (typically 0.7-2.0 ppm) corresponding to the numerous methyl, methylene (B1212753), and methine protons of the polycyclic skeleton. nih.gov The presence of an acetate group would be indicated by a sharp singlet around δ 2.0-2.2 ppm, corresponding to the methyl protons of the acetyl group. nih.govresearchgate.net The proton attached to the carbon bearing the acetate group (H-9 in the proposed structure) would likely appear as a multiplet in the downfield region (δ 4.5-5.5 ppm), with its chemical shift and coupling constants providing information about its stereochemistry. nih.gov

¹³C NMR spectroscopy provides crucial information on the carbon skeleton. A typical spectrum for a C32 triterpenoid acetate would display 32 distinct signals. The carbonyl carbon of the acetate group would resonate at a characteristic downfield chemical shift (around 170-171 ppm), while the methyl carbon of the acetate would appear at approximately 21 ppm. nih.gov The carbon atom attached to the acetate group (C-9) would be shifted downfield to around δ 70-80 ppm. The remaining signals would correspond to the fernane skeleton. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly critical for elucidating the relative stereochemistry of the molecule by identifying protons that are close to each other in space. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for a Fernane-Type Triterpenoid Acetate Moiety (Note: This table is illustrative and not based on experimental data for Sorghumol (acetate))

Carbon Atom Typical Chemical Shift (ppm)
C=O (acetate) 170.0 - 171.5
CH₃ (acetate) 21.0 - 22.0

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

For Sorghumol (acetate) (C32H52O2), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass. This would allow for the unambiguous confirmation of its molecular formula. The expected monoisotopic mass would be calculated and compared to the measured value with high accuracy (typically within a few parts per million).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural clues. For triterpenoid acetates, a characteristic fragmentation pattern involves the loss of the acetic acid moiety (60 Da) from the molecular ion, leading to a prominent [M-60]⁺ peak. researchgate.net Another common fragmentation is the loss of the acetyl group as a radical (CH₃CO•, 43 Da) or the loss of the entire acetoxy group (CH₃COO•, 59 Da). The fragmentation of the fernane skeleton itself would produce a complex pattern of peaks, with some characteristic cleavages of the ring system that can help in identifying the triterpenoid class. researchgate.netpharm.or.jp

Table 2: Predicted Key Mass Spectrometry Fragments for Sorghumol (acetate) (Note: This table is predictive and not based on experimental data)

m/z Value Identity Description
468.39 [M]⁺ Molecular Ion
453.37 [M-CH₃]⁺ Loss of a methyl group
408.37 [M-CH₃COOH]⁺ Loss of acetic acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in a molecule and any chromophoric systems.

The IR spectrum of Sorghumol (acetate) would be expected to show characteristic absorption bands for the functional groups present. A strong, sharp absorption band around 1735-1745 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ester group. ui.ac.idacs.org Strong bands in the region of 1240-1260 cm⁻¹ would correspond to the C-O stretching of the acetate group. acs.org The spectrum would also feature multiple bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the numerous methyl and methylene groups in the triterpenoid skeleton. ui.ac.id

UV-Vis spectroscopy is used to identify chromophores, which are parts of a molecule that absorb light in the UV-visible region. Saturated triterpenoids without conjugated systems, like the proposed structure of Sorghumol (acetate), are generally expected to be transparent in the UV-visible region above 220 nm. uva.nl Any significant absorption would suggest the presence of conjugated double bonds or other chromophoric systems, which would contradict the identified fernane structure. A study on triterpenoids from Abroma augusta noted that non-conjugated triterpenoids typically show absorption maxima around 282 nm, attributed to π–π* transitions. ui.ac.id Without experimental data, it is difficult to predict the exact UV-Vis spectrum of Sorghumol (acetate).

Table 3: Expected Infrared Absorption Bands for Sorghumol (acetate) (Note: This table is illustrative and not based on experimental data)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane) 2850 - 2960 Strong, multiple bands
C=O (ester) 1735 - 1745 Strong, sharp

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

To perform X-ray crystallography on Sorghumol (acetate), a suitable single crystal would first need to be grown from a solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data. Once a suitable crystal is obtained and analyzed, the resulting electron density map would reveal the precise position of each atom in the molecule, confirming the connectivity and the stereochemistry at all chiral centers. This would provide an unambiguous determination of the fernane skeleton and the orientation of all substituents, including the isopropyl and acetate groups.

Currently, there are no published reports of a single-crystal X-ray diffraction study for Sorghumol (acetate). Such a study would be invaluable for definitively confirming its structure and absolute stereochemistry.

Computational Chemistry in Conformation and Spectroscopic Prediction

In modern natural product chemistry, computational methods are frequently used to complement experimental data and aid in structural elucidation. naturalproducts.net Techniques such as Density Functional Theory (DFT) can be used to predict the spectroscopic properties of a proposed structure, which can then be compared with experimental data.

For Sorghumol (acetate), computational chemistry could be employed in several ways. The first would be to generate a series of low-energy conformers of the molecule. These conformers could then be used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the predicted spectra for different possible stereoisomers with the (if available) experimental NMR data, the most likely structure could be identified.

Furthermore, computational methods can predict other spectroscopic data, such as IR vibrational frequencies and UV-Vis absorption spectra. mdpi.com This can aid in the interpretation of experimental spectra and provide further confidence in the structural assignment. In the absence of experimental data for Sorghumol (acetate), performing such computational studies would be purely theoretical but could provide a valuable reference for any future experimental work on this compound.

Biological Activities and Mechanistic Investigations of Sorghumol Acetate Non Clinical Focus

Anti-inflammatory Mechanisms of Action

Extracts from Sorghum bicolor have demonstrated significant anti-inflammatory activity in various in vitro models. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory molecules and signaling pathways. The anti-inflammatory properties often correlate with the phenolic content and antioxidant activity of the specific sorghum variety. academicjournals.org

Research indicates that sorghum extracts can effectively suppress the production of critical inflammatory mediators in immune cells. In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), sorghum extracts dose-dependently inhibited the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS). researchgate.net

Furthermore, these extracts have been shown to reduce the expression of pro-inflammatory enzymes and cytokines. Treatment with a methylene (B1212753) chloride fraction of a Sorghum bicolor 'Hwanggeumchal' grain extract dose-dependently reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), was also significantly diminished in LPS-stimulated macrophages. nih.govnih.gov Similarly, phenolic extracts from sorghum have been reported to lower the production of IL-1β and Interleukin-18 (IL-18) in human macrophages. researchgate.net

Inflammatory MediatorEffect Observed with Sorghum ExtractModel SystemReference
Nitric Oxide (NO)Inhibited productionLPS-stimulated RAW 264.7 macrophages nih.govresearchgate.net
iNOSReduced expressionLPS-stimulated RAW 264.7 macrophages nih.gov
COX-2Reduced expressionLPS-stimulated RAW 264.7 macrophages nih.govresearchgate.net
TNF-αReduced expression/secretionLPS-stimulated RAW 264.7 macrophages nih.govnih.gov
IL-1βReduced expression/secretionLPS-stimulated macrophages (murine & human) nih.govnih.govresearchgate.net
IL-6Reduced expression/secretionLPS-stimulated RAW 264.7 macrophages nih.govresearchgate.net
IL-18Reduced secretionLPS-stimulated THP-1 human macrophages researchgate.net

The anti-inflammatory effects of sorghum extracts are mediated through their interaction with key intracellular signaling cascades. Studies have shown that sorghum phenolics can suppress the NLRP3 inflammasome pathway. researchgate.net This is achieved by disrupting the assembly of the inflammasome, which in turn reduces the activation of caspase-1, a critical enzyme for the maturation of IL-1β and IL-18. researchgate.net

Additionally, sorghum extracts can interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. In LPS-stimulated RAW 264.7 cells, a methylene chloride extract of sorghum grains was found to inhibit the activating phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov These kinases are crucial for transducing inflammatory signals and activating transcription factors that regulate the expression of pro-inflammatory genes.

Anti-arthritic Activity Research

Preliminary research suggests that sorghum extracts may have potential as a protective agent in the context of arthritis. A study utilizing a polyphenol-rich supplement from Sorghum bicolor investigated its effects in a rodent model of complete Freund's adjuvant-induced arthritis. embrapa.br The findings from this research indicated that the sorghum supplement exhibited protective effects against the pathological changes associated with the induced arthritis. embrapa.br The proposed mechanisms involve the inhibition of oxidative stress and the suppression of pro-inflammatory cytokines, which are known to amplify pain and contribute to joint degradation in arthritic conditions. embrapa.br

Antiviral Properties and Cellular Targets

Research into the antiviral properties of Sorghum bicolor has identified specific components with activity against certain viruses. A peptide with a molecular weight of approximately 2000 Daltons (2kD) was isolated from sorghum seeds. academicjournals.org This 2kD peptide demonstrated a strong, dose-dependent inhibitory effect on the replication of Herpes simplex virus type 1 (HSV-1) and Bovine herpes virus (BHV), both of which are enveloped DNA viruses. academicjournals.org The peptide showed weak activity against poliovirus type 1, a non-enveloped RNA virus, suggesting a potential mechanism of action targeting viral envelopes. academicjournals.org The research indicated that the peptide could inhibit both the initiation and spread of HSV-1 infection and may exert a prophylactic effect. academicjournals.org

In addition, a commercial herbal preparation from West African Sorghum bicolor leaf sheath, known as Jobelyn®, has been anecdotally reported to yield negative PCR test results in COVID-19 patients and has been observed to increase CD4+ T-lymphocyte counts in HIV-positive individuals. researchgate.net These effects are hypothesized to be linked to the immunomodulatory properties of the extract's polyphenolic constituents. researchgate.net

Hepatoprotective Research Perspectives

Several studies have highlighted the potential of Sorghum bicolor extracts to protect the liver from various forms of damage. An aqueous extract of the sorghum leaf sheath was found to be hepatoprotective in rats, with histological examinations revealing no lesions or alterations in liver tissue morphology. researchgate.net

In a model of chemically-induced liver damage, a red dye extract from the sorghum leaf sheath demonstrated protective effects against cisplatin-induced hepatotoxicity in rats. nih.gov This protection was associated with the extract's ability to prevent significant alterations in plasma and liver antioxidant indices, suggesting a mechanism rooted in mitigating oxidative stress. nih.gov Similarly, a hydrophobic extract of sorghum sheath, rich in the flavonoid apigenin, was shown to protect rats from liver damage caused by Aflatoxin B1. academicjournals.org

Furthermore, research using a specific sorghum hybrid, BRS 305, showed that flour made from its grains could reduce hepatic steatosis (fat accumulation in the liver) and lower liver inflammation in rats fed a high-fat, high-fructose diet. researchgate.net

Antioxidant Activity and Redox Modulation

The antioxidant capacity of sorghum extracts is a well-documented and significant area of its biological activity. This activity is strongly correlated with the concentration of phenolic compounds, particularly in pigmented sorghum varieties. researchgate.net These extracts are potent scavengers of free radicals, as demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.net

Beyond direct radical scavenging, sorghum extracts can modulate the cellular redox environment. A phenolic-rich extract from black sorghum was shown to reduce intracellular ROS in human endothelial cells subjected to oxidative stress. The mechanism involved the regulation of key enzymes in cellular redox pathways. The extract upregulated the expression of the antioxidant enzyme heme oxygenase 1 (HO1) and endothelial nitric oxide synthase (eNOS), while simultaneously downregulating the expression of the pro-oxidant enzyme NADPH oxidase 4 (NOX4). This modulation of gene expression suggests that sorghum phenolics can actively enhance the cell's endogenous antioxidant defenses.

Neuropharmacological Investigations and Cholinesterase Inhibition

Direct studies on the neuropharmacological effects or cholinesterase inhibition activity of isolated Sorghumol (acetate) are not available in the current body of scientific literature.

However, related research on extracts from Sorghum bicolor (a plant of the same genus from which sorghumol is reportedly derived) has shown potential for acetylcholinesterase (AChE) inhibition. A study investigating the anti-dementia potential of various commercial cereals found that a methanol (B129727) extract of sorghum grain exhibited the highest AChE inhibitory activity, with a 63.4% inhibition at a concentration of 50 µg/mL researchgate.net. Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism that is a key therapeutic strategy in the management of Alzheimer's disease researchgate.netnih.gov. While this finding is significant for sorghum extracts, the specific contribution of Sorghumol (acetate) to this activity has not been determined. Further research is needed to isolate and test individual compounds from sorghum to identify the active constituents responsible for the observed cholinesterase inhibition.

Other Reported Biological Activities (e.g., uterine relaxant, antimalarial)

There is no scientific literature available that specifically investigates or reports on the uterine relaxant or antimalarial properties of Sorghumol (acetate).

While general searches were conducted for these activities in relation to sorghum-derived compounds, no studies were found that implicated Sorghumol (acetate) in these biological effects. General research into the biological activities of sorghum grains has identified various beneficial properties, including anti-inflammatory, antioxidant, and anticancer effects, which are attributed to the presence of bioactive compounds like phenolic acids, flavonoids, and tannins nih.govresearchgate.netnih.gov. One supplier of Sorghumol (acetate) notes that the compound has demonstrated anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis, though the primary research supporting this claim is not specified biosynth.com.

Molecular Target Identification and Protein Interaction Studies

No studies have been published that identify specific molecular targets or detail protein interactions for Sorghumol (acetate). The following subsections, therefore, address these topics in a general sense as no compound-specific data is available.

Ligand-Protein Binding Dynamics

There is no information available regarding the ligand-protein binding dynamics of Sorghumol (acetate).

Enzyme Inhibition Kinetics

There are no studies available that detail the enzyme inhibition kinetics of Sorghumol (acetate).

Ecological Roles and Inter Organismal Interactions of Sorghumol Acetate

Role in Plant Defense Mechanisms against Pathogens

There is limited direct evidence to suggest that sorghumol or its acetate (B1210297) form functions as a primary defense compound against common plant pathogens. The defensive arsenal (B13267) of sorghum (Sorghum bicolor) against pathogens like fungi and bacteria is primarily composed of other secondary metabolites. These include 3-deoxyanthocyanidin phytoalexins such as luteolinidin (B1216485) and apigeninidin, as well as various phenolic compounds, which accumulate upon pathogen attack. mdpi.comnih.gov Sorghum extracts containing these phenolic compounds have demonstrated antimicrobial activity against a range of bacteria, including pathogens that cause bovine mastitis and human foodborne illnesses. nih.govepa.gov

Allelochemical Potential and Plant-Plant Interactions

Allelopathy is the chemical influence of one plant on another. Sorghum bicolor is well-known for its strong allelopathic properties, but different compounds are responsible for different types of plant-plant interactions. nih.gov

The general allelopathic activity of sorghum, which involves the inhibition of seed germination and growth of neighboring non-parasitic weeds, is primarily attributed to the production and exudation of sorgoleone (B1235758) and various phenolic acids. nih.govresearchgate.net Aqueous extracts from sorghum have been shown to significantly reduce weed germination and biomass. nih.govdergipark.org.trdergipark.org.tr

In contrast, the documented role of sorghumol is not as a general germination inhibitor. Instead, its function is highly specific as a germination stimulant for a particular class of plants, as detailed in the following section. There is no significant evidence to suggest sorghumol or sorghumol acetate contribute to the inhibition of common agricultural weeds.

The most critical and well-defined ecological role of sorghumol is its function as a germination stimulant for parasitic weeds of the genera Striga and Orobanche. wur.nlnih.gov These parasitic plants are a major constraint on cereal production, including sorghum, in many parts of the world. nih.govmdpi.com Their seeds can lie dormant in the soil for years until they detect specific chemical cues, primarily strigolactones, released from the roots of a suitable host plant. wur.nlmdpi.com

Sorghumol, first identified in Sorghum bicolor, is a potent signal for these parasites. nih.govresearchgate.net When seeds of Striga hermonthica, for example, perceive sorghumol in their vicinity, it triggers their germination, ensuring that they only sprout when a host root is near enough to attach to and parasitize. nih.gov The production of different types and amounts of strigolactones by various sorghum cultivars is a key factor in their susceptibility or resistance to Striga infection. nih.govnih.gov For instance, high production of 5-deoxystrigol (B197688) (a precursor to sorghumol) is correlated with high Striga infection rates, whereas high production of another strigolactone, orobanchol, is associated with lower infection. nih.govnih.gov

Other acetated strigolactones, such as orobanchyl acetate (also found in sorghum exudates), also function as germination stimulants for parasitic weeds like Orobanche minor. wur.nljst.go.jptandfonline.comnih.gov The activity of these compounds can be highly potent, inducing germination at nanomolar to picomolar concentrations. jst.go.jp

Table 2: Activity of Sorghumol and Related Strigolactones on Parasitic Plant Seed Germination

Compound Parasitic Plant Species Activity Reference
Sorghumol Striga hermonthica Potent germination stimulant. nih.govresearchgate.net
Sorghumol Orobanche spp. Germination stimulant. researchgate.net
5-deoxystrigol Striga hermonthica High concentrations in exudates correlate with high infection rates. nih.govnih.gov
Orobanchyl acetate Orobanche minor Active germination stimulant. jst.go.jptandfonline.comnih.gov
Orobanchyl acetate Striga gesnerioides Induces germination. mdpi.com
7β-hydroxyorobanchyl acetate Phelipanche ramosa Highly potent germination stimulant (>50% at 10 pM). jst.go.jp

Influence of Sorghumol (acetate) on Insect-Plant Dynamics and Pest Resistance

Extensive research on the chemical ecology of sorghum (Sorghum bicolor) has identified numerous compounds that play a role in mediating interactions with insects and contributing to the plant's natural defense mechanisms. These compounds include flavonoids, terpenoids, and the cyanogenic glucoside dhurrin, which can act as deterrents, toxins, or antifeedants to a variety of insect pests. researchgate.netfrontiersin.org

However, based on currently available scientific literature, there is no specific information detailing the role of Sorghumol or its derivative, Sorghumol (acetate), in insect-plant dynamics or pest resistance. Research on Sorghumol has primarily focused on its function as a strigolactone, a type of plant hormone that stimulates the germination of parasitic plants like Striga and Orobanche. nih.govresearchgate.net While one source identifies Sorghumol acetate as an extract from the seeds of Sorghum reticulata with potential anti-inflammatory properties, it does not provide any connection to insect-related bioactivity. biosynth.com

Studies on sorghum's defense against insects have highlighted the upregulation of various defense-related genes and pathways, including those for terpenoid and flavonoid biosynthesis, in resistant genotypes upon aphid infestation. frontiersin.org For instance, triterpenoids, a broad class of compounds to which Sorghumol belongs, are known in many plants to have insect antifeedant and growth inhibitory properties. unl.edugoogle.com However, specific research directly investigating Sorghumol (acetate) for such activities is not present in the available data.

Similarly, while the investigation of plant-derived compounds as botanical antifeedants is an active area of research, with many flavonoids, terpenoids, and alkaloids identified as potent insect deterrents, Sorghumol (acetate) is not mentioned among them. mdpi.commdpi.com

Therefore, due to the lack of dedicated research, no data tables or detailed findings on the influence of Sorghumol (acetate) on insect behavior, feeding preferences, or its contribution to pest resistance in sorghum can be provided at this time.

Agricultural and Biotechnological Research Applications

Strategies for Enhancing Host Plant Resistance in Crops

Host plant resistance is a critical component of modern agriculture, aiming to reduce yield losses caused by pests and pathogens through the plant's innate defensive capabilities. researchgate.netipmguidelinesforgrains.com.au The development of resistant crop varieties is a cornerstone of Integrated Pest Management (IPM), providing an economical and environmentally sound method for managing pests, particularly for resource-limited farmers. researchgate.net In sorghum, resistance is often conferred by a combination of physical traits and, crucially, its chemical profile. researchgate.netnih.gov

Research has focused on identifying and breeding sorghum genotypes with enhanced resistance to major pests like the sorghum midge, sugarcane aphid (Melanaphis sacchari), and stem borers (Chilo partellus). ipmguidelinesforgrains.com.aufrontiersin.orgresearchgate.net The mechanisms of resistance often involve antibiosis, where the plant's chemical makeup adversely affects the pest's biology, and antixenosis, where the plant's traits deter the pest from feeding. ipmguidelinesforgrains.com.aunih.gov

The molecular interactions between sorghum and its pathogens, such as the fungus Colletotrichum sublineola which causes anthracnose, are highly complex. frontiersin.org Plants recognize pathogen-associated molecular patterns (PAMPs), triggering a defense response known as PAMP-triggered immunity (PTI). frontiersin.orgjpmb-gabit.ir This involves a cascade of signaling pathways that lead to the production of defense-related metabolites. jpmb-gabit.ir Understanding the genetic basis for the production of defensive compounds, including the family of strigolactones to which sorghumol belongs, is key. researchgate.netresearchgate.net By identifying genotypes with potent chemical defenses and the genes responsible for them, breeders can develop new cultivars with durable, broad-spectrum resistance, forming the backbone of future pest control programs. nih.govresearchgate.net

Development of Bio-based Agricultural Agents

The secondary metabolites produced by sorghum, including sorghumol acetate (B1210297) and the more extensively studied sorgoleone (B1235758), hold significant promise for the development of bio-based agricultural products. scispace.comeuropa.eu These natural compounds can offer alternatives to synthetic chemicals, contributing to more sustainable agricultural systems. uq.edu.au

Sorghum root exudates, rich in allelochemicals, actively shape the microbial community in the rhizosphere. biorxiv.orgnih.gov This modulation of soil microbial functions has profound implications for nutrient cycling and plant health.

One of the most significant effects is the biological nitrification inhibition (BNI) activity of sorgoleone. biorxiv.orgnih.gov It has been shown to suppress soil nitrifying bacteria by inhibiting key enzymes like ammonia (B1221849) monooxygenase and hydroxylamine (B1172632) oxidoreductase. nih.gov This can improve nitrogen use efficiency by reducing the loss of nitrogen from the soil.

Furthermore, these exudates mediate complex interactions with other soil microbes. For instance, the bacterium Acinetobacter pittii can utilize sorgoleone as a carbon source, indicating a direct metabolic relationship between the plant's exudates and specific beneficial bacteria. biorxiv.orgnih.gov

Sorghum's metabolites also play a critical role in the symbiosis with arbuscular mycorrhizal fungi (AMF). mdpi.comnih.gov Strigolactones, the class of compounds that includes sorghumol, are signaling molecules that stimulate hyphal branching in AMF, which helps the plant acquire nutrients, particularly phosphorus. researchgate.netmdpi.com Studies have shown that applying sorgoleone at specific concentrations can significantly increase mycorrhizal colonization in sorghum roots, leading to enhanced plant biomass and phosphorus uptake, especially in low-phosphorus soils. mdpi.com The soil microbiome itself can also be harnessed, as certain bacteria can degrade compounds that induce parasitic plant attachment, thereby protecting the host plant. nih.gov

Table 1: Influence of Sorghum Root Exudates on Soil Microorganisms

Microbial GroupSpecific Organism/ProcessEffect of Sorghum Exudates (e.g., Sorgoleone)Reference(s)
Nitrifying Bacteria Ammonia-oxidizing bacteriaInhibition of enzymes (ammonia monooxygenase, hydroxylamine oxidoreductase), reducing nitrification. biorxiv.orgnih.gov
Beneficial Bacteria Acinetobacter pittiiServes as a carbon source, indicating a direct trophic link. biorxiv.orgnih.gov
Symbiotic Fungi Arbuscular Mycorrhizal Fungi (AMF)Strigolactones act as signaling molecules; specific concentrations of sorgoleone can increase root colonization, enhancing nutrient uptake. researchgate.netmdpi.comnih.gov
General Microbiome Soil Microbial CommunityAlters community structure and can suppress organisms that facilitate parasitic plant infections. nih.govnih.gov

Integrated Pest Management (IPM) is a holistic approach that combines multiple strategies to control pests while minimizing economic and environmental risks. tamu.educornousbooks.com The allelopathic properties of sorghum make it a valuable tool in IPM systems, primarily for weed management. scispace.comresearchgate.net

The use of sorghum in crop rotations or as a cover crop can significantly suppress weed populations in subsequent crops, reducing the reliance on synthetic herbicides. scispace.comnih.gov Decomposing sorghum residues release allelochemicals into the soil, inhibiting the germination and growth of various weed species. nih.gov Research has demonstrated that allowing sorghum residues to decompose in the field can reduce weed populations by up to 95%. nih.gov

Aqueous extracts from sorghum plant parts have also proven effective as natural herbicides when applied as a foliar spray. scispace.comnih.gov These strategies are particularly valuable as they leverage natural plant processes to manage agricultural challenges, contributing to a more sustainable production system. researchgate.net

Table 2: Sorghum-based Allelopathic Strategies in Integrated Pest Management

StrategyMethod of ApplicationMechanism of ActionReference(s)
Cover/Smother Cropping Planting sorghum or sorghum-sudangrass hybrids between main crop cycles.Continuous release of allelochemicals from living roots and decomposing residue suppresses weeds. scispace.com
Crop Rotation Including sorghum in the rotation sequence before planting a different crop.Residual allelochemicals in the soil from the previous sorghum crop inhibit weed growth. nih.gov
Mulching Applying sorghum residues (stems, leaves) to the soil surface.Leachates from the mulch contain water-soluble allelochemicals that suppress weed germination. nih.gov
Water Extracts Spraying aqueous extracts of sorghum plant parts onto fields.Direct application of allelochemicals to weeds, inhibiting growth. scispace.comnih.gov

Optimization of Sorghum Production through Metabolite Understanding

The genes involved in the biosynthesis of key allelochemicals like sorgoleone are now well-characterized. researchgate.net This genetic information allows for marker-assisted selection and other breeding techniques to develop sorghum varieties that produce higher levels of these beneficial compounds, thereby enhancing their natural weed suppression and pest resistance capabilities. researchgate.netplos.org

Furthermore, the production and exudation of these metabolites are often linked to environmental conditions and nutrient availability. researchgate.netmdpi.com For example, the exudation of strigolactones (like sorghumol) increases under low phosphate (B84403) conditions, as a signal to attract symbiotic mycorrhizal fungi that help in phosphate acquisition. researchgate.netmdpi.com Understanding this regulation allows for the optimization of fertilization and other agronomic practices. cirad.frmdpi.com By tailoring nutrient management, farmers can potentially enhance beneficial plant-microbe interactions, improve nutrient use efficiency, and boost crop yields. nih.gov This integrated approach, which combines genetic potential with optimized field management, is crucial for maximizing the productivity and sustainability of sorghum cultivation. dpi.qld.gov.aufrontiersin.org

Advanced Research Methodologies and Analytical Techniques in Sorghumol Acetate Studies

Advanced Chromatographic and Electrophoretic Separations (e.g., UPLC, GC-MS, LC-MS)

The accurate identification and quantification of Sorghumol (acetate) from natural sources, such as plant extracts, rely heavily on high-resolution separation techniques coupled with sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like terpenoids. In the study of plant extracts containing Sorghumol (acetate), GC-MS is frequently employed to determine the chemical composition. researchgate.netglobalresearchonline.net For instance, GC-MS analysis of sorghum seed oil extract revealed the presence of various terpenoids and acetate-containing compounds. researchgate.netjfrm.rujfrm.ru The methodology typically involves a gas chromatograph (like an Agilent 7890B) equipped with a capillary column (e.g., HP-5) to separate the components of a mixture. The separated compounds then enter a mass spectrometer, which provides detailed mass spectra for identification by comparing fragmentation patterns against spectral libraries like that of the National Institute of Standards and Technology (NIST). jfrm.ruijpsi.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, offers a powerful platform for analyzing less volatile and more complex triterpenoids. UPLC systems enhance separation efficiency and speed compared to traditional HPLC. mdpi.com Techniques like UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are used for the qualitative analysis and structural elucidation of triterpenoids in plant extracts. scirp.orgmdpi.com For precise quantification, Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS) is often the method of choice. mdpi.com This technique operates in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity for quantifying specific target compounds, including triterpenoid (B12794562) acetates, even at low concentrations within a complex matrix. mdpi.commdpi.com A study on Alisma orientale successfully used a UPLC-MS/MS method to detect and quantify eight different triterpenoids, including acetate (B1210297) derivatives. nih.gov

These chromatographic methods are indispensable for the initial phytochemical analysis, quality control of extracts, and purification of Sorghumol (acetate) for further biological studies.

Table 1: Chromatographic Techniques in Triterpenoid Analysis

Technique Coupled Detector Primary Application Key Advantages Reference(s)
Gas Chromatography (GC) Mass Spectrometry (MS) Identification of volatile & semi-volatile compounds High resolution, established libraries for identification researchgate.netjfrm.rujfrm.ruijpsi.org
Ultra-Performance Liquid Chromatography (UPLC) Quadrupole Time-of-Flight MS (QTOF-MS) Qualitative analysis & structural identification High resolution, accurate mass measurement scirp.orgmdpi.com

Chemoproteomic Approaches for Target Identification

Identifying the specific protein targets with which a bioactive small molecule like Sorghumol (acetate) interacts is fundamental to understanding its mechanism of action. Chemical proteomics provides a powerful suite of tools for this purpose, broadly categorized into probe-based and probe-free methods. frontiersin.orgeuropeanreview.orgmdpi.com These strategies aim to overcome the challenges of identifying low-affinity or transient interactions within the vast complexity of the cellular proteome. nih.gov

Photoaffinity labeling (PAL) is a prominent probe-based chemoproteomic strategy used to identify direct binding partners of a small molecule. enamine.netnih.gov The technique involves synthesizing a chemical probe by modifying the parent molecule—in this case, Sorghumol (acetate)—with two key moieties: a photoreactive group and an enrichment handle. rsc.org

The photoreactive group, such as a diazirine, benzophenone, or aryl azide, is chemically inert until activated by UV light. frontiersin.orgenamine.net Upon irradiation, it forms a highly reactive intermediate that covalently crosslinks with any nearby amino acid residues of an interacting protein. biorxiv.orgbiorxiv.org The enrichment handle, typically biotin (B1667282) or an alkyne, allows for the subsequent isolation of the covalently linked probe-protein complexes using affinity purification (e.g., streptavidin beads for biotin). europeanreview.orgrsc.org The captured proteins are then identified using mass spectrometry. rsc.org

A compelling example of this approach is the development of a photoaffinity probe based on sorgoleone (B1235758), a secondary metabolite from sorghum closely related to Sorghumol. This probe, named SoDA-PAL, was successfully used to identify specific sorgoleone-binding proteins in the bacterium Acinetobacter pittii. biorxiv.orgnih.gov Similarly, photoaffinity probes have been developed for other triterpenoids to successfully identify their protein targets, demonstrating the utility of this approach for compounds of this class. rsc.orgwipo.intresearchgate.net

Another approach to inferring drug targets and pathways is to measure global changes in protein abundance after exposing cells or tissues to the compound of interest. Modern quantitative proteomics can precisely measure the expression levels of thousands of proteins simultaneously. biocompare.com A significant change in the abundance of a particular protein or set of proteins following treatment with Sorghumol (acetate) can indicate that it is a downstream effector or part of a pathway modulated by the compound.

Key methods for quantitative proteomics include:

Label-Free Quantification: This method estimates protein abundance by analyzing the spectral counts or the signal intensity of peptides in the mass spectrometer. A label-free approach was used to study the proteomic changes in mouse neutrophils induced by phorbol (B1677699) myristate acetate (PMA), a structurally distinct acetate-containing natural product. frontiersin.org A similar method has also been developed specifically for sorghum tissues. icrisat.org

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): In SILAC, two cell populations are grown in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids. silantes.com The 'heavy' population is treated with the compound, while the 'light' serves as a control. The proteomes are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. silantes.comdntb.gov.ua

Isobaric Labeling (iTRAQ and TMT): Isobaric tags for Relative and Absolute Quantification (iTRAQ) and Tandem Mass Tags (TMT) are chemical labels that are added to peptides after protein extraction and digestion. silantes.comsilantes.com Multiple samples (e.g., control and various treatment conditions) can be labeled with different tags, combined, and analyzed in a single MS run. The relative quantification is achieved by comparing the intensity of reporter ions generated during MS/MS fragmentation. mdpi.com This approach has been used to identify the targets of other natural products, including the triterpenoid celastrol. researchgate.net

These quantitative methods provide a global snapshot of the cellular response to Sorghumol (acetate), offering insights into the biological pathways it affects.

Computational Modeling and Molecular Docking Studies

Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful in silico tools used to predict and analyze the interactions between a small molecule and a protein target at the atomic level. scirp.org These methods are often used to screen potential protein targets for Sorghumol (acetate) or to rationalize the binding mode and affinity once a target has been identified through experimental means.

Molecular docking predicts the preferred orientation of a ligand (e.g., Sorghumol acetate) when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). nih.gov Numerous studies have applied this approach to triterpenoids and their acetates. For example, docking studies on various triterpenoid acetates have evaluated their binding potential against targets like the cannabinoid type 1 receptor (CB1) and the mycobacterial MmpL3 receptor. mdpi.comnih.govetflin.com

Molecular dynamics simulations can then be used to refine the docked complex and assess its stability over time, providing a more dynamic picture of the interaction. mdpi.comnih.gov These computational studies can guide further experimental work, such as site-directed mutagenesis to confirm key binding residues, and help in understanding structure-activity relationships. rsc.orgresearchgate.net

Table 2: Examples of Molecular Docking Studies on Triterpenoids

Compound Class Protein Target Computational Method Key Finding Reference(s)
Triterpene Acetates (α- and β-amyrin acetate) Cannabinoid Type 1 Receptor (CB1) Molecular Docking & MD Simulation Predicted stable binding in a pocket near the active site. mdpi.comnih.gov
Triterpenoid Acetate Mycobacterial MmpL3 Receptor Molecular Docking Acetate group on C-3 was associated with decreased binding affinity compared to the hydroxyl parent compound. etflin.com
Polyhydroxylated Triterpenoids Nuclear factor kappa B (NF-κB) Molecular Docking Docking scores correlated with in vitro cytotoxic activity, identifying key interactions. nih.gov

Omics Technologies (Genomics, Transcriptomics, Metabolomics, Proteomics) in Plant-Metabolite Interactions

To fully understand the role of Sorghumol (acetate), it is essential to study it within its biological context. Multi-omics technologies provide a holistic view of the molecular processes within an organism, from the genetic blueprint to the final metabolic products. icrisat.orgresearchgate.nethapres.com In the context of plant-metabolite interactions, these technologies are used to elucidate the biosynthetic pathways of natural products and to understand how plants use these compounds to interact with their environment. oup.com

The application of omics to sorghum research has provided deep insights into its genetics and stress-response mechanisms. icrisat.orgresearchgate.net For understanding the production of triterpenoids like Sorghumol acetate, integrated transcriptomic and metabolomic analyses are particularly powerful. scienceopen.comfrontiersin.org This approach involves simultaneously measuring the expression levels of all genes (transcriptome) and the levels of all metabolites (metabolome) under different conditions.

By correlating the expression patterns of specific genes (differentially expressed genes, or DEGs) with the accumulation of specific metabolites (differentially accumulated metabolites, or DAMs), researchers can identify candidate genes involved in the biosynthesis and regulation of triterpenoids. scienceopen.comresearchgate.net For example, combined transcriptomic and metabolomic studies in plants like quinoa and Rosa rugosa have successfully identified key enzymes (e.g., oxidosqualene cyclases, P450s) and transcription factors that regulate the production of triterpenoid saponins. scienceopen.comnih.gov Such studies provide a roadmap for understanding how the synthesis of Sorghumol (acetate) is controlled in sorghum and how it might be manipulated to enhance its production.

In vitro and Ex vivo Biological Assay Development and Refinement

The ultimate goal of studying a bioactive compound is often to characterize its biological effects. This is achieved through the development and refinement of a wide range of biological assays. For a compound like Sorghumol (acetate), these assays are designed to test for specific activities suggested by traditional use, computational predictions, or its structural similarity to other known active compounds.

In vitro assays are performed in a controlled environment outside of a living organism, typically in cell cultures or with isolated proteins. These are essential for initial high-throughput screening and for detailed mechanistic studies. jfrm.ru Examples of in vitro assays used for triterpenoids include:

Cytotoxicity assays: The MTT assay, for instance, is used to measure the effect of a compound on the viability and proliferation of cancer cell lines. nih.gov

Enzyme inhibition assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme target.

Antioxidant assays: The DPPH assay is commonly used to measure the radical-scavenging ability of a compound or extract. mdpi.com

Anti-inflammatory assays: These can include measuring the inhibition of nitric oxide production in macrophage cell lines or the activity of inflammatory enzymes like cyclooxygenases. jfrm.ru

Ex vivo assays use tissues taken from an organism and studied in an external environment. These assays provide a more complex biological system than in vitro cultures while still allowing for controlled experimental conditions. An example is the use of isolated tissues to study anti-inflammatory effects. jfrm.ru

The development of these assays is an iterative process. Initial broad screening can identify a potential activity, which then leads to the refinement of more specific and sensitive assays to confirm the effect and elucidate the mechanism of action. jfrm.ru

Q & A

Q. What are the standard chromatographic methods for isolating Sorghumol from plant extracts?

Sorghumol is typically isolated using sequential chromatographic techniques. For example, ethanol extracts are first subjected to silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate). Further purification employs Sephadex LH-20 gel chromatography and semi-preparative HPLC with C18 columns . These steps ensure high purity (>95%) for structural and functional studies.

Q. How is the structural identity of Sorghumol confirmed using spectroscopic techniques?

Key methods include:

  • ¹³C-NMR : Peaks at δ 148.8 (C-9), 114.3 (C-11), and 79.8 (C-3) confirm the triterpenoid backbone and hydroxylation sites .
  • MS : Molecular ion peaks at m/z 426.7 (Sorghumol, C₃₀H₅₀O) and 468.8 (Sorghumol acetate, C₃₂H₅₂O₂) validate molecular formulas . Cross-referencing with published spectral databases ensures accuracy .

Q. What analytical protocols are recommended for quantifying Sorghumol in complex matrices?

Reverse-phase HPLC with UV detection (210–240 nm) is widely used. A validated method includes:

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (85:15, v/v) at 1.0 mL/min.
  • Calibration curve: Linear range 0.1–50 μg/mL (R² > 0.99) .

Advanced Research Questions

Q. What experimental designs are optimal for studying Sorghumol’s inhibition of the PI3K/AKT/mTOR pathway in renal cancer?

  • In vitro : Use renal cell carcinoma (RCC) lines (e.g., 786-O, A498) treated with Sorghumol (IC₅₀ ~20–50 μM). Assess apoptosis via Annexin V/PI staining and cell cycle arrest via flow cytometry. Validate pathway inhibition using Western blot for p-AKT, mTOR, and downstream targets .
  • In vivo : Xenograft models with Sorghumol administration (10–20 mg/kg, i.p.) monitor tumor volume and metastatic spread. Include controls for PI3K inhibitors (e.g., LY294002) to compare efficacy .

Q. How can Sorghumol acetate’s anti-inflammatory activity be evaluated preclinically?

  • Carrageenan-induced paw edema : Administer Sorghumol acetate (5–25 mg/kg, oral) and measure edema reduction at 3–6 hours post-induction. Compare to indomethacin (10 mg/kg) .
  • TPA-induced ear edema : Topical application (0.1–1 mg/ear) reduces inflammation by 30–50%, quantified via myeloperoxidase (MPO) activity and histopathology .

Q. How should researchers address contradictions in reported bioactivities of Sorghumol across studies?

  • Systematic review : Follow PRISMA guidelines to aggregate data from preclinical studies, assess bias via Cochrane risk-of-tool .
  • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., cell lines, solvent controls). Use orthogonal assays (e.g., RNA-seq vs. Western blot) to confirm pathway modulation .

Q. What pharmacokinetic parameters are critical for optimizing Sorghumol’s bioavailability?

  • Lipophilicity : LogP ~8.5 (predicted) necessitates formulation with cyclodextrins or lipid nanoparticles.
  • Metabolism : Liver microsome assays identify CYP450-mediated oxidation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) enhances plasma half-life .

Q. How can esterification of Sorghumol to Sorghumol acetate be systematically optimized?

  • Catalyst screening : Compare immobilized lipases (e.g., Novozym 435) vs. chemical catalysts (e.g., DCC). Monitor conversion via FT-IR (C=O stretch at 1740 cm⁻¹) .
  • Design of Experiments (DoE) : Use a 2² factorial design to vary molar ratios (alcohol:acid) and reaction time. Optimize for yield (>80%) and purity (HPLC) .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in Sorghumol’s reported IC₅₀ values across cancer cell lines?

  • Standardize assays : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 48–72 hours).
  • Control for solvent effects : Limit DMSO to ≤0.1% and include vehicle controls in dose-response curves .

Q. What metadata should be documented to ensure reproducibility in Sorghumol studies?

  • Compound source : Supplier, batch number, purity (e.g., ≥95% by HPLC).
  • Experimental variables : Cell density, serum type, extraction solvents, and NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.